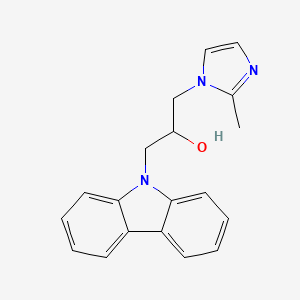

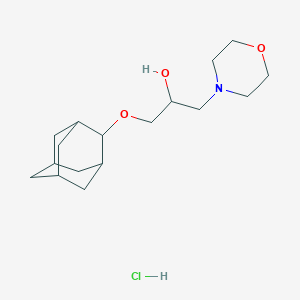

![molecular formula C20H18N2O3S2 B4956096 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)

N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry . Unfortunately, the specific molecular structure of “N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide” is not available in the current resources .Chemical Reactions Analysis

The chemical reactions involving “N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Anticancer Research

This compound has shown potential in anticancer drug research. It’s been identified as a part of a class of compounds that can act as NF-κB inhibitors . These inhibitors are crucial because NF-κB is a protein complex that controls DNA transcription and cell survival, playing a significant role in cancer progression and inflammation.

Neuroprotective Agent

The compound’s derivatives may impact brain disorders where neuroinflammation is a key factor in disease pathogenesis . By potentially inhibiting microglial activation, which is a hallmark of neuroinflammation, it could offer a therapeutic strategy for diseases like Alzheimer’s and Parkinson’s.

Anti-Inflammatory Applications

Related compounds have been studied for their anti-inflammatory properties . Given the structural similarities, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide could be explored for its efficacy in reducing inflammation, which is beneficial for treating various chronic inflammatory diseases.

Antimicrobial Activity

The core structure of this compound is found in bioactive marine alkaloids, which have demonstrated a broad spectrum of pharmacological applications, including antibacterial and antiviral activities . This suggests potential for the compound to be developed into antimicrobial agents.

Cardiovascular Drug Development

Compounds with similar structures have been used as antihypertensive agents and calcium channel blockers . This indicates that N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide could be researched for its cardiovascular benefits, particularly in the treatment of high blood pressure and heart diseases.

EGFR Kinase Inhibition

In the context of cancer research, one of the derivatives of this compound has been observed to inhibit EGFR kinase at a specific concentration, which is significant because EGFR is often overexpressed in various types of cancer . This inhibition can lead to antiproliferative effects against cancer cell lines, making it a candidate for targeted cancer therapies.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-20(22-13-3-6-15-5-1-2-7-18(15)22)16-9-11-17(12-10-16)21-27(24,25)19-8-4-14-26-19/h1-2,4-5,7-12,14,21H,3,6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDGCLSHYDZQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)

![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)

![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)

![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)

![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)

![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)

![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)